molecular formula C17H15F2N3O3 B10889779 [4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937607-19-7

[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No.: B10889779
CAS No.: 937607-19-7
M. Wt: 347.32 g/mol
InChI Key: FCFZFKKOGAYFJO-UHFFFAOYSA-N
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Description

[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity, and a difluoromethyl group, which can enhance the compound’s stability and bioavailability.

Properties

CAS No.

937607-19-7

Molecular Formula

C17H15F2N3O3

Molecular Weight

347.32 g/mol

IUPAC Name

2-[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid

InChI

InChI=1S/C17H15F2N3O3/c1-9-15-11(16(18)19)7-12(10-5-3-4-6-13(10)25-2)20-17(15)22(21-9)8-14(23)24/h3-7,16H,8H2,1-2H3,(H,23,24)

InChI Key

FCFZFKKOGAYFJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3OC)C(F)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the difluoromethylation process .

Chemical Reactions Analysis

Types of Reactions

[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow researchers to explore new chemical reactions and develop novel compounds with potential applications in various domains.

Biology and Medicine

The biological activity of [4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid has garnered significant interest in medicinal chemistry. The pyrazolo[3,4-b]pyridine core is associated with various biological activities, including anticancer and anti-inflammatory effects.

Anticancer Activity

Research indicates that this compound exhibits notable inhibitory effects on various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanisms involved include:

  • Cell Cycle Arrest : Inducing G2/M phase arrest to prevent cell proliferation.
  • Pro-apoptotic Effects : Upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins to promote apoptosis in cancer cells.

Anti-inflammatory Activity

The compound also shows anti-inflammatory properties by potentially inhibiting cyclooxygenase enzymes. Preliminary studies have suggested that it can significantly reduce the production of prostaglandin E2 (PGE2), a key mediator in inflammation.

Industrial Applications

In industrial contexts, this compound can be utilized in developing new materials with unique properties due to its chemical stability and reactivity.

Structure-Activity Relationships (SAR)

The structural modifications on the pyrazolo[3,4-b]pyridine core significantly influence the biological activity of the compound:

  • Difluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Methoxyphenyl Substituent : Contributes to hydrogen bonding interactions with target proteins, enhancing anticancer efficacy.
Biological ActivityCell Line/ModelIC50 ValuesMechanism
AnticancerMCF-71.76 ± 0.19 μMCell cycle arrest; apoptosis induction
HCT-1162.28 μMCell cycle arrest; apoptosis induction
Anti-inflammatoryBV-2 cellsNot specifiedCOX inhibition; reduced PGE2 production

Anticancer Efficacy

A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine with similar substituents exhibited significant growth inhibition in HepG2 (liver cancer) and HeLa (cervical cancer) cells, suggesting a promising therapeutic avenue for further development.

Inflammation Models

In vivo studies using LPS-injected mice showed that compounds with similar structures reduced microglial activation and astrocyte proliferation, indicating potential applications in neuroinflammatory conditions.

Mechanistic Insights

Docking studies have identified potential targets such as Epidermal Growth Factor Receptor (EGFR), supporting the hypothesis that these compounds may interfere with critical signaling pathways involved in tumor growth and inflammation.

Mechanism of Action

The mechanism of action of [4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The pyrazolo[3,4-b]pyridine core can bind to various receptors and enzymes, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:

Uniqueness

What sets [4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid apart is the presence of the difluoromethyl group, which can significantly enhance the compound’s stability and bioavailability compared to its analogs. This makes it a more attractive candidate for pharmaceutical and industrial applications .

Biological Activity

The compound [4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS Number: 937607-19-7) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H13F2N3O
  • Molecular Weight : 347.32 g/mol
  • Exact Mass : 347.102668 g/mol

Anticancer Activity

Research indicates that the pyrazolo[3,4-b]pyridine scaffold is crucial for the anticancer properties of this compound. The compound has shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism involves:

  • Cell Cycle Arrest : Studies have demonstrated that the compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
  • Pro-apoptotic Effects : The compound upregulates pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2), promoting apoptosis in cancer cells .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. Preliminary results from COX inhibitor screening assays suggest that it can significantly reduce the production of prostaglandin E2 (PGE2), a key mediator in inflammation .

Structure-Activity Relationships (SAR)

The structural modifications on the pyrazolo[3,4-b]pyridine core influence its biological activity:

  • Difluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Methoxyphenyl Substituent : Contributes to hydrogen bonding interactions with target proteins, enhancing anticancer efficacy .

Data Table: Biological Activity Summary

Biological ActivityCell Line/ModelIC50 ValuesMechanism
AnticancerMCF-71.76 ± 0.19 μMCell cycle arrest; apoptosis induction
HCT-1162.28 μMCell cycle arrest; apoptosis induction
Anti-inflammatoryBV-2 cellsNot specifiedCOX inhibition; reduced PGE2 production

Case Studies and Research Findings

  • Anticancer Efficacy : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine with similar substituents exhibited significant growth inhibition in HepG2 (liver cancer) and HeLa (cervical cancer) cells, suggesting a promising therapeutic avenue for further development .
  • Inflammation Models : In vivo studies using LPS-injected mice showed that compounds with similar structures reduced microglial activation and astrocyte proliferation, indicating potential applications in neuroinflammatory conditions .
  • Mechanistic Insights : Docking studies have identified potential targets such as Epidermal Growth Factor Receptor (EGFR), supporting the hypothesis that these compounds may interfere with critical signaling pathways involved in tumor growth and inflammation .

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